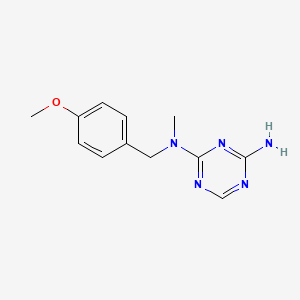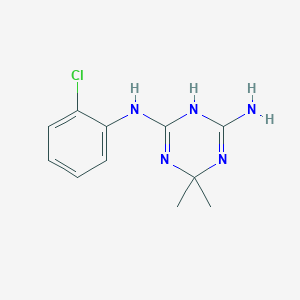
N-(4-methoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to N-(4-methoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine often involves reactions such as acid-catalyzed reactions, Ugi reactions, or direct reactions of cyanoguanidine with various compounds. These procedures typically result in high yields and provide structures confirmed by techniques like IR, NMR, mass spectroscopy, and X-ray diffraction (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds related to N-(4-methoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine is often elucidated using techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and single crystal X-ray diffraction. These methods confirm the arrangement of atoms and the molecular configuration, which are essential for understanding the chemical reactivity and properties of the molecule (Alotaibi et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving N-(4-methoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine derivatives include Ugi reactions, acid-catalyzed p-methoxybenzylation, and reactions involving cerium(IV) diammonium nitrate for oxidative removals. These reactions demonstrate the compound's reactivity and its potential for further derivatization (Yamaura et al., 1985).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are significantly influenced by their molecular structure. The detailed structure can be assessed using X-ray crystallography, revealing how intermolecular interactions, such as hydrogen bonding and π-π stacking, affect the compound's physical state and stability (Janczak & Kubiak, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other substances, are defined by the functional groups present in the molecule. Studies on derivatives of N-(4-methoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine reveal how substituents affect the electron distribution and chemical behavior of the triazine ring, influencing reactions such as nucleophilic substitutions or electrophilic additions (Yamada et al., 2013).
properties
IUPAC Name |
2-N-[(4-methoxyphenyl)methyl]-2-N-methyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-17(12-15-8-14-11(13)16-12)7-9-3-5-10(18-2)6-4-9/h3-6,8H,7H2,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZZGYYYESCRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C2=NC=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinamine](/img/structure/B5664220.png)

![1,1',3',5'-tetramethyl-5-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1H,1'H-3,4'-bipyrazole](/img/structure/B5664256.png)
![4-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-cyclohexyl-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5664263.png)
![rel-(4aS,8aS)-2-[(2-isopropyl-5-pyrimidinyl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5664271.png)

![4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-oxazepane](/img/structure/B5664284.png)
![1,1',3',5'-tetramethyl-5-[3-methyl-1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazol-5-yl]-1H,1'H-3,4'-bipyrazole](/img/structure/B5664315.png)
![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-4H-1,2,4-triazole](/img/structure/B5664320.png)
![2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5664324.png)
![5-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5664326.png)
![1-cyclopentyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxamide](/img/structure/B5664333.png)